

Ombrabulin: A Comparative Analysis of Monotherapy vs. Combination Therapy in Solid Tumors

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Compound of Interest

Compound Name: *Ombrabulin*

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Ombrabulin, a synthetic analogue of combretastatin A4, is a vascular-disrupting agent (VDA) that has been investigated as a potential anti-cancer agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the collapse of tumor vasculature and subsequent tumor necrosis. This guide provides a comprehensive comparison of the efficacy of **Ombrabulin** as a monotherapy versus its use in combination with standard chemotherapeutic agents, supported by experimental data from preclinical and clinical studies.

Efficacy of Ombrabulin Monotherapy

Clinical trials investigating **Ombrabulin** as a single agent have established its safety profile and recommended dosage, while also showing modest anti-tumor activity in patients with advanced solid tumors.

A phase I dose-escalation study involving 105 patients with various advanced solid malignancies determined the recommended phase II dose (RP2D) to be 50 mg/m² administered as a 30-minute infusion every three weeks.[2] In this study, one patient with rectal cancer achieved a partial response, and eight other patients had stable disease lasting four months or more.[2] Common toxicities were generally manageable and included headache, asthenia, abdominal pain, nausea, diarrhea, transient hypertension, anemia, and lymphopenia.

[2]

Table 1: Efficacy of **Ombrabulin** Monotherapy in Advanced Solid Tumors

Study	Phase	Patient Population	Dosage	Objective Response Rate (ORR)	Stable Disease (SD)
Sessa et al.	I	Advanced Solid Tumors	50 mg/m ² q3w	1 Partial Response (Rectal Cancer)	8 patients with SD ≥ 4 months

Efficacy of **Ombrabulin** in Combination Therapy

Preclinical and clinical studies have explored the synergistic potential of **Ombrabulin** with various cytotoxic agents. The rationale behind this approach is that **Ombrabulin**'s disruption of tumor blood flow can enhance the delivery and efficacy of co-administered chemotherapy.

Preclinical Evidence

In preclinical models, the combination of **Ombrabulin** with other anticancer therapies has shown promising results. For instance, in head and neck squamous cell carcinoma (HNSCC) xenograft models, **Ombrabulin** combined with local irradiation, cisplatin, or cetuximab resulted in a more significant tumor growth delay and even tumor regression compared to single-agent treatments.[3][4] Notably, a triple therapy of **Ombrabulin**, irradiation, and cisplatin led to complete tumor regression in the FaDu tumor model.[3][4]

Clinical Trials

Several clinical trials have evaluated **Ombrabulin** in combination with taxanes and platinum-based chemotherapy.

A phase I study combined **Ombrabulin** with either cisplatin and docetaxel (OCD) or carboplatin and paclitaxel (OCP) in 69 patients with advanced solid tumors.[5] The combination was found to be feasible with manageable toxicities.[5] In the OCD cohorts, 10 partial responses were observed, while the OCP cohorts showed 5 partial responses.[5]

Another phase I study in Japanese patients with advanced solid tumors investigated **Ombrabulin** in combination with paclitaxel and carboplatin.[6][7] In this study of 18 patients, one patient achieved a complete response, and seven patients had a partial response, resulting in an overall response rate of 38.9%.[7] An additional seven patients (38.9%) had stable disease.[7]

However, not all combination trials have demonstrated a significant benefit. The DISRUPT phase II trial, which randomized 176 patients with metastatic non-small cell lung cancer (NSCLC) to receive a taxane-platinum regimen with either **Ombrabulin** or a placebo, did not meet its primary endpoint of improving progression-free survival (PFS).[8] The median PFS was 5.65 months for the **Ombrabulin** arm versus 5.45 months for the placebo arm.[8] The objective response rates were also similar between the two groups (32% vs. 31%).[8]

A phase III trial in patients with advanced soft-tissue sarcoma evaluated **Ombrabulin** plus cisplatin versus placebo plus cisplatin.[9] While the study met its primary endpoint with a statistically significant improvement in PFS for the **Ombrabulin** arm (median 1.54 vs 1.41 months), the clinical benefit was not deemed sufficient to warrant further study.[9]

Table 2: Efficacy of **Ombrabulin** Combination Therapy in Advanced Solid Tumors

Study	Phase	Patient Population	Combination Regimen	Objective Response Rate (ORR)	Progression-Free Survival (PFS)
Bahleda et al.	I	Advanced Solid Tumors	Ombrabulin + Cisplatin/Docetaxel	10 Partial Responses	Not Reported
Bahleda et al.	I	Advanced Solid Tumors	Ombrabulin + Carboplatin/Paclitaxel	5 Partial Responses	Not Reported
Matsumoto et al.	I	Advanced Solid Tumors (Japanese)	Ombrabulin + Paclitaxel/Carboplatin	38.9% (1 CR, 7 PR)	Not Reported
von Pawel et al. (DISRUPT)	II	Metastatic NSCLC	Ombrabulin + Taxane/Platinum	32%	5.65 months
Blay et al.	III	Advanced Soft-Tissue Sarcoma	Ombrabulin + Cisplatin	Not Reported	1.54 months

Experimental Protocols

Phase I Monotherapy Study (Sessa et al.)

- Patient Population: Patients with advanced solid malignancies.[2]
- Dosage and Administration: **Ombrabulin** was administered as a 30-minute intravenous infusion every three weeks, with dose escalation from 6 to 60 mg/m². [2]
- Endpoints: The primary objective was to determine the recommended phase II dose. Secondary objectives included safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers.[2]

Phase I Combination Study (Bahleda et al.)

- Patient Population: Patients with advanced solid tumors.[5]
- Dosage and Administration: **Ombrabulin** was administered as a 30-minute infusion on day 1 of a 3-week cycle, with dose escalation from 15.5 to 35 mg/m². This was combined with either:
 - Cisplatin (75 mg/m²) on day 1 or 2 and docetaxel (60/75 mg/m²) on day 2.[5]
 - Carboplatin (AUC5/6) and paclitaxel (175 or 200 mg/m²) on day 2.[5]
- Endpoints: The primary objective was to determine the recommended combination doses. Secondary objectives included safety, pharmacokinetics, and tumor response.[5]

Phase I Combination Study in Japanese Patients (Matsumoto et al.)

- Patient Population: Japanese patients with advanced solid tumors, including cervical, ovarian, and uterine cancers.[6][7]
- Dosage and Administration: **Ombrabulin** (25, 30, or 35 mg/m²) was administered by intravenous infusion once every 3 weeks, combined with paclitaxel (175 or 200 mg/m²) and carboplatin (AUC5 or AUC6).[6][7]
- Endpoints: The primary objective was to evaluate the maximum tolerated dose. Secondary objectives included safety, pharmacokinetics, and efficacy, with tumor response assessed using RECIST criteria.[6][7]

Visualizations

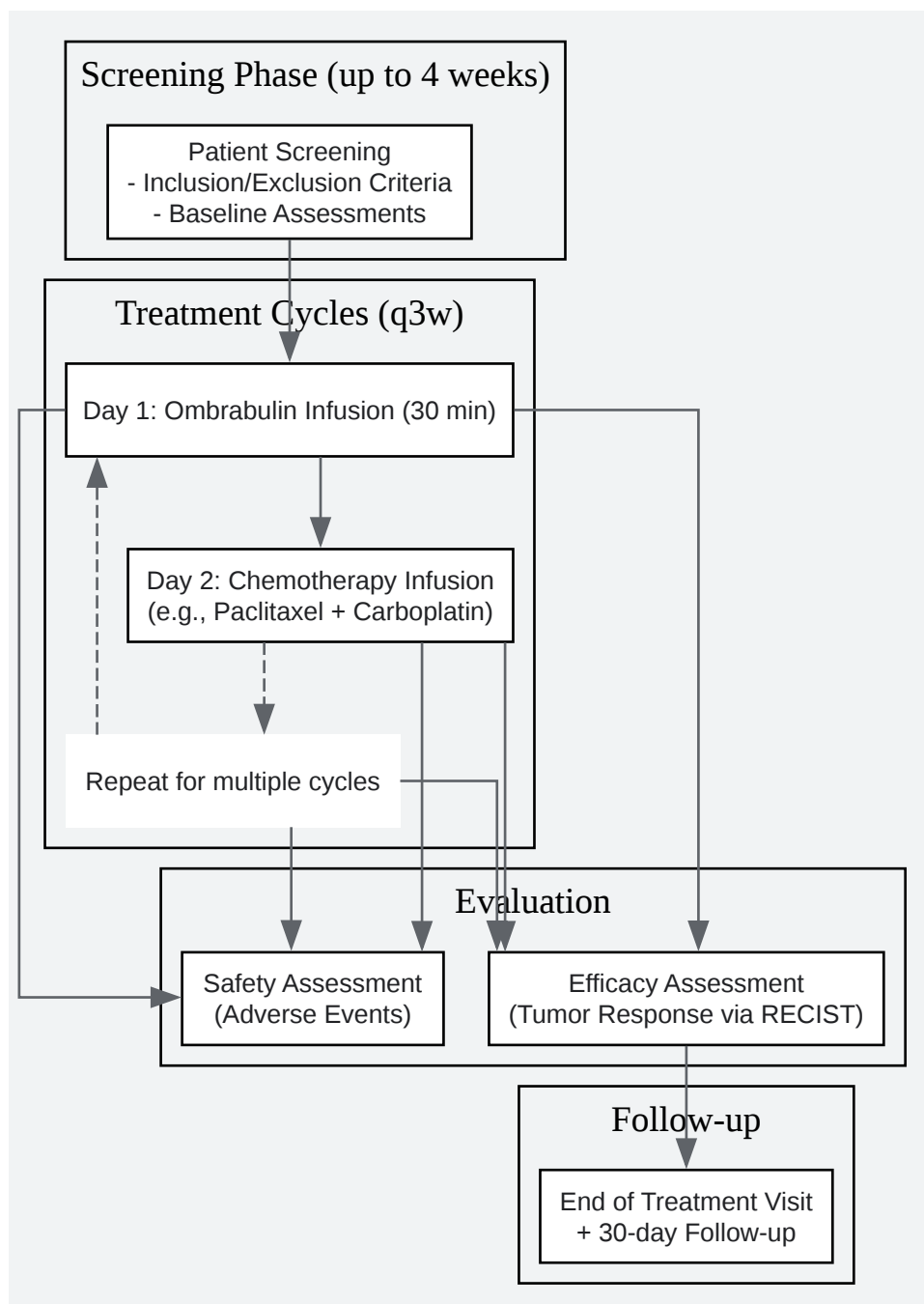
Signaling Pathway of Ombrabulin



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Caption: Mechanism of action of **Ombrabulin**.

Experimental Workflow for a Combination Therapy Clinical Trial



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